tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
Overview
Description
tert-Butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester group attached to the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate typically involves the reaction of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride with di-tert-butyl dicarbonate in the presence of potassium carbonate as a base. The reaction is carried out in dichloromethane and water, and the mixture is stirred for 15 hours to ensure complete consumption of the starting amine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of the receptor, inhibiting its activity and downstream signaling pathways .
Comparison with Similar Compounds
tert-Butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
- tert-Butyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
- tert-Butyl 2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical properties and biological activities .
Conclusion
tert-Butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate is a versatile compound with significant potential in various fields of scientific research Its unique structure and chemical properties make it a valuable tool for the development of new materials, therapeutic agents, and chemical processes
Biological Activity
Introduction
tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate (CAS No. 1393845-78-7) is a heterocyclic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 223.27 g/mol. The compound features a pyrazole ring fused to a pyridine ring, with a tert-butyl ester group attached to the carboxylate position. This unique structure is crucial for its biological activity and interactions with various molecular targets.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇N₃O₂ |
Molecular Weight | 223.27 g/mol |
CAS Number | 1393845-78-7 |
Boiling Point | Not available |
The biological activity of this compound has been linked to its ability to inhibit specific enzymes and receptors involved in various cellular processes:
- Tropomyosin Receptor Kinases (TRKs) : The compound has been identified as an inhibitor of TRKs, which play a significant role in cell proliferation and differentiation. By binding to the kinase domain, it inhibits downstream signaling pathways essential for cancer cell growth and survival .
- Cyclooxygenase Enzymes : Preliminary studies suggest that derivatives of pyrazolo compounds exhibit anti-inflammatory properties by inhibiting COX enzymes, particularly COX-2. This inhibition is significant for reducing inflammation-related conditions .
Table 2: Inhibition Potencies
Target Enzyme | IC50 Value (µM) |
---|---|
COX-2 | 0.04 ± 0.01 |
TRK | Not specified |
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties:
- Cell Line Studies : In vitro assays have shown that the compound can significantly inhibit the proliferation of various cancer cell lines such as HepG2 and MCF-7. For instance, one study reported an IC50 value of approximately 1.1 µM against HCT116 cells .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through various bioassays:
- In Vivo Studies : In animal models, compounds similar to tert-butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine have demonstrated efficacy in reducing paw edema and granuloma formation induced by inflammatory agents .
Structure-Activity Relationships (SAR)
The structure of tert-butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine is critical for its biological activity. Modifications to the pyrazole or pyridine rings can significantly alter potency and selectivity:
- Substituent Variations : The introduction of different substituents at positions on the pyrazole ring has been shown to enhance or diminish biological activity.
- Comparative Analysis : Similar compounds have been evaluated for their biological effectiveness, highlighting that even minor structural changes can lead to significant differences in activity profiles .
Case Study 1: Anticancer Efficacy in HepG2 Cells
A study investigated the effects of tert-butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine on HepG2 liver cancer cells:
- Methodology : The cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell viability was observed with an IC50 value of approximately 1.1 µM, indicating strong anticancer potential.
Case Study 2: Inhibition of COX Enzymes
Another study focused on the anti-inflammatory properties:
- Methodology : The compound was tested against COX enzymes using standard assays.
- Results : It exhibited potent inhibition against COX-2 comparable to established anti-inflammatory drugs like celecoxib.
Properties
IUPAC Name |
tert-butyl 1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-4-5-8-9(14)7-12-13-8/h7H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEOIIWQDOZFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744317 | |
Record name | tert-Butyl 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393845-78-7 | |
Record name | tert-Butyl 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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